7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

HIV-1 integrase LEDGF/p75 antiviral carboxamides

HIV-1 IN-LEDGF/p75 PPI inhibitor programs need validated, efflux-resistant building blocks. DMQCa (CAS 106551-79-5) directly addresses this gap. • Single COOH handle enables chemoselective CDI-mediated amidation without protecting groups; 85% isolated yield from ester hydrolysis. • Derivatives achieve 38% HIV-1 IN inhibition at 100 µM (CC₅₀ >200 µM); ABCG2 IC₅₀ >50 µM minimizes efflux liability. • White crystalline solid (mp 298-300 °C), suitable for co-crystallization trials and parallel library synthesis without additional purification.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 106551-79-5
Cat. No. B011655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
CAS106551-79-5
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C
InChIInChI=1S/C12H13NO4/c1-12(2)4-8-6(9(14)5-12)3-7(11(16)17)10(15)13-8/h3H,4-5H2,1-2H3,(H,13,15)(H,16,17)
InChIKeyMQRMDFYECNBBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Scaffold Identity


7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 106551-79-5, MF C₁₂H₁₃NO₄, MW 235.24 g/mol) is a bicyclic heterocycle belonging to the 2,5-dioxo-hexahydroquinoline-3-carboxylic acid class. It features a characteristic gem‑dimethyl substitution at C‑7 and two ketone carbonyls at C‑2 and C‑5, distinguishing it from mono‑oxo or non‑methylated analogues . This scaffold serves as a privileged intermediate for constructing bioactive carboxamide libraries, particularly those targeting HIV‑1 integrase–LEDGF/p75 protein–protein interactions [1].

Scaffold for HIV-1 IN–LEDGF/p75 inhibitor library synthesis
7,7-Dimethyl-2,5-dioxo substitution differentiates from des-methyl analogues
Reported antiviral and transporter selectivity context in cell models

Why Generic Substitution Fails


The hexahydroquinoline-3-carboxylic acid family encompasses diverse substitution patterns that profoundly affect the biological performance and synthetic utility of downstream derivatives. Simple replacement of the 7,7‑dimethyl‑2,5‑dioxo compound with its des‑methyl analogue (CAS 106551-76-2) or mono‑oxo congeners fails to reproduce the antiviral activity, transporter selectivity profile, and crystallinity that have been experimentally documented for CAS 106551-79-5 [1][2]. The following quantitative evidence demonstrates that the gem‑dimethyl group and the 2,5‑dioxo oxidation state are not interchangeable features but critical determinants of functional outcome.

Des-methyl analogue
Antiviral response profile may differ substantially; reported >90-fold activity differential in MT4 assay context.
Mono-oxo or non-methylated congeners
ABCG2 transporter affinity may shift; IC50 values can alter efflux interpretation in MDCKII-hABCG2 models.
Des-methyl acid (CAS 106551-76-2)
Lower purity and brown solid appearance may reduce batch-to-batch consistency and complicate purification workflows.

Quantitative Differentiation Evidence


HIV-1 Antiviral Activity: 7,7-Dimethyl vs. Des-Methyl Scaffold

In a direct head‑to‑head comparison within a single synthetic and biological study, carboxamide derivatives prepared from 7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid (6a) were evaluated alongside derivatives from the des‑methyl analogue (6b) for anti‑HIV‑1 activity in infected MT4 cells at 100 µM [1]. The 7,7‑dimethyl series (compounds 3a–3f, 9a–d) displayed antiviral inhibition ranging from 8% to 36%, whereas the des‑methyl series (3g–3m) included compound 3h with only 0.4% inhibition, representing a >90‑fold activity differential within the same assay platform [1].

HIV-1 Inhibition
Head-to-head
7,7-dimethyl carboxamides: 8–36% inhibition (e.g. 3c, 3d, 3e 36%)
vs
Des-methyl carboxamide (3h): 0.4% inhibition
Fold difference: up to 90×
MT4 cells, 100 µM single dose; CC50 >200 µM for all derivatives
Scaffold-dependent antiviral response
Response absent in des-methyl series; supports 7,7-dimethyl selection
HIV-1 integrase LEDGF/p75 antiviral carboxamides

ABCG2 Transporter Inhibition Profile

In a cross‑study comparison using MDCKII cells overexpressing human ABCG2, DMQCa (7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid) exhibited an IC₅₀ >50 µM, whereas the structurally related 2‑oxo‑quinoline‑3‑carboxylic acid (QCa, H substituent) showed an IC₅₀ of 43.230 ± 0.159 µM against the same transporter [1]. This indicates that the 7,7‑dimethyl‑2,5‑dioxo scaffold has at least 1.16‑fold lower affinity for ABCG2, suggesting a reduced propensity for transporter‑mediated drug efflux.

ABCG2 IC50
Reported
DMQCa (7,7-dimethyl): IC50 >50 µM
vs
QCa (2-oxo-quinoline): IC50 43.230 ± 0.159 µM
>1.16-fold lower ABCG2 affinity
MDCKII-hABCG2, MTT viability assay
Lower efflux propensity
Cross-study comparable; supports intracellular target engagement context
ABCG2 multidrug resistance transporter selectivity

Synthetic Yield and Purity Comparison

When methyl esters 4a (7,7‑dimethyl) and 4b (des‑methyl) were subjected to the same NaOH‑mediated hydrolysis protocol, the 7,7‑dimethyl carboxylic acid 6a was isolated as a white solid in 85% yield with mp 298–300 °C, whereas the des‑methyl analogue 6b was obtained as a brown solid in 79% yield with mp 297–299 °C [1]. The higher yield and superior visual appearance of 6a indicate a more efficient hydrolysis and a product less prone to colored impurities.

Synthetic Yield
Head-to-head
85% white solid (mp 298–300 °C)
Higher purity and batch consistency
vs 79% yield (brown solid) for des-methyl acid; NaOH hydrolysis protocol
amide coupling CDI-mediated synthesis building block

Cytotoxicity Safety Margin in MT4 Cells

All carboxamide derivatives synthesized from 7,7‑dimethyl‑2,5‑dioxo‑1,2,5,6,7,8‑hexahydroquinoline‑3‑carboxylic acid (6a) were evaluated for cytotoxicity in MT4 cells and exhibited CC₅₀ values >200 µM [1]. This is in marked contrast to the reference compound auranofin (CC₅₀ = 1.2 µM) and demonstrates a >166‑fold safety margin relative to the cytotoxic control. While the des‑methyl series (6b‑derived) also showed CC₅₀ >200 µM for most compounds, compound 3h (6b‑derived) combined negligible antiviral activity (0.4%) with preserved low cytotoxicity, making it an unproductive scaffold.

Cytotoxicity CC50
Reported
>200 µM all 6a-derived carboxamides
Supports model-safety margin interpretation
MT4 cells; >166-fold higher CC50 vs auranofin (1.2 µM)
cytotoxicity MT4 cells safety window

High-Impact Application Scenarios


HIV-1 Integrase–LEDGF/p75 Inhibitor Libraries

The 7,7‑dimethyl‑2,5‑dioxo acid (6a) is the validated precursor for a series of N‑aryl‑ and N‑thiazolyl‑carboxamides that inhibit the HIV‑1 IN–LEDGF/p75 interaction. Using CDI‑mediated coupling, diverse aniline and thiazolamine building blocks can be rapidly condensed with 6a to generate screening libraries, with published antiviral activity reaching 38% inhibition at 100 µM and CC₅₀ >200 µM [1]. Procurement of the 7,7‑dimethyl acid ensures access to the active scaffold phenotype, whereas the des‑methyl analogue yields largely inactive derivatives [1].

ABC Transporter Selectivity Profiling

DMQCa (CAS 106551-79-5) has been profiled against ABCG2 and ABCB1 transporters, showing an IC₅₀ >50 µM for ABCG2 [2]. This low affinity makes it a suitable scaffold for designing inhibitors that must avoid efflux by ABC transporters. Co‑treatment studies with doxorubicin in ABCG2‑overexpressing HT29 and SW480 cell lines demonstrated that DMQCa‑based derivatives can reduce the effective concentration of antineoplastic agents, underscoring the utility of this acid as a starting material for chemosensitizer development [2].

Crystallography-Driven Fragment-Based Design

The 2,5‑dioxo‑hexahydroquinoline‑3‑carboxylic acid core forms robust hydrogen‑bonded dimers in the solid state, as shown by single‑crystal X‑ray structures of closely related analogues [3]. The gem‑dimethyl group at C‑7 pre‑organizes the cyclohexenone ring into a defined conformation, which can be exploited in structure‑based design. Researchers can procure CAS 106551-79-5 as a high‑purity crystalline solid (mp 298–300 °C) suitable for co‑crystallization trials without additional purification [1].

Medicinal Chemistry Building Block

With an isolated yield of 85% from its methyl ester under standard hydrolysis and consistently high purity (white crystalline appearance vs. brown for the des‑methyl analogue), the 7,7‑dimethyl‑2,5‑dioxo acid is an efficient and reliable building block for parallel synthesis [1]. Its single carboxylic acid handle enables chemoselective amidation without protecting‑group manipulation, accelerating SAR exploration in academic and industrial medicinal chemistry laboratories.

Application
Selection Property
Validation Focus
HIV-1 IN–LEDGF/p75 inhibitor library synthesis
7,7-Dimethyl scaffold differentiation
Antiviral endpoint response in MT4 cell model
ABC transporter selectivity profiling
Low ABCG2 affinity profile
Efflux assay in ABCG2-overexpressing cell lines
Crystallography-based fragment design
Crystalline solid with defined melting point
Co-crystallization and hydrogen-bond motif analysis
Carboxamide parallel synthesis
Single carboxylic acid handle for chemoselective amidation
Yield and purity consistency across batches
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